molecular formula C23H24N4O3S B2944720 N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899954-73-5

N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2944720
CAS No.: 899954-73-5
M. Wt: 436.53
InChI Key: PCOWFMJSOMGYSD-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily for its potential as a kinase inhibitor. Its structure, featuring a cyclopentapyrimidine core, is characteristic of scaffolds designed to target the ATP-binding site of various protein kinases. Research into analogous compounds suggests this molecule may exhibit potent activity against key oncogenic kinases. The specific substitution pattern, including the thioacetamide linker and the N-(2-methoxybenzyl) group, is likely engineered to enhance binding affinity and selectivity, potentially modulating signaling pathways critical for cancer cell proliferation and survival. This compound is a valuable tool for researchers investigating the mechanisms of carcinogenesis , validating novel kinase targets in cellular models, and conducting structure-activity relationship (SAR) studies to guide the development of next-generation targeted therapeutics. Its utility extends to biochemical assays for high-throughput screening and as a lead compound for optimizing pharmacokinetic and pharmacodynamic properties in preclinical development.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-30-20-11-3-2-7-16(20)13-25-21(28)15-31-22-18-9-6-10-19(18)27(23(29)26-22)14-17-8-4-5-12-24-17/h2-5,7-8,11-12H,6,9-10,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOWFMJSOMGYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthesis yields, and pharmacological relevance.

Structural Analogues

N-Benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

  • Molecular Formula : C₂₂H₂₂N₄O₂S
  • Key Differences : Lacks the 2-methoxy group on the benzyl ring.
  • Implications : The absence of the methoxy group may reduce steric hindrance and alter solubility or binding affinity compared to the target compound. This derivative’s molecular weight (406.5 g/mol) is lower due to the simpler benzyl substituent .

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Molecular Formula: C₁₄H₁₅N₃O₂S Key Differences: Features a non-fused pyrimidin-6-one core with a methyl group at position 4. Synthesis: Yielded 66% with a melting point of 196°C.

N-Cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide Molecular Formula: C₂₃H₂₉N₅O₃S Key Differences: Replaces the cyclopenta[d]pyrimidinone core with a pyrazolo[4,3-d]pyrimidinone system. The 3-methoxybenzyl group and cyclopentylamide substituent may enhance lipophilicity.

Substituent Effects

  • Methoxy Groups: The 2-methoxybenzyl group in the target compound likely improves metabolic stability compared to non-substituted benzyl analogs (e.g., ). Methoxy groups are known to modulate π-π stacking and hydrogen-bonding interactions.
  • Thioether Linkage : The -S- bridge in all analogs enhances conformational flexibility and may improve binding to sulfur-dependent enzymes (e.g., kinases or proteases).

Pharmacological Potential

While antimicrobial activity is reported for thiazolidinone and pyrano-thiazole derivatives (e.g., ), the target compound’s cyclopenta[d]pyrimidinone core may offer unique interactions with biological targets. For instance, pyrimidine-oxy-N-aryl benzyl amine derivatives are noted for pesticide applications , suggesting possible insecticidal or herbicidal utility.

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%)
N-(2-Methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide C₂₃H₂₅N₅O₃S 463.54 2-Methoxybenzyl, pyridin-2-ylmethyl Not reported
N-Benzyl variant C₂₂H₂₂N₄O₂S 406.50 Benzyl Not reported
2-[(4-Methyl-6-oxo-pyrimidin-2-yl)thio]-N-benzyl-acetamide C₁₄H₁₅N₃O₂S 289.35 Methyl, benzyl 66
Pyrazolo[4,3-d]pyrimidinone derivative C₂₃H₂₉N₅O₃S 455.60 3-Methoxybenzyl, cyclopentyl Not reported

Table 2: Pharmacological Notes

Compound Class Reported Activity Target Relevance Reference
Thiazolo[3,2-a]pyridines Antimicrobial Bacterial enzyme inhibition
Pyrimidine-oxy-N-aryl amines Pesticidal Herbicidal/insecticidal activity
Cyclopenta[d]pyrimidinones Not reported (hypothetical) Kinase or protease inhibition (speculative)

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide?

  • Methodology :

  • The core cyclopenta[d]pyrimidinone scaffold can be synthesized via alkylation of thiopyrimidinones with chloroacetamides. For example, sodium methylate (2.6–2.8-fold molar excess) facilitates thioether bond formation between the pyrimidinone and acetamide moieties .
  • Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) are effective for introducing the pyridin-2-ylmethyl group at the N1 position .
  • Post-alkylation, reductive cyclization using Pd catalysts (e.g., with formic acid derivatives as CO surrogates) can optimize ring closure for the tetrahydrocyclopenta system .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodology :

  • NMR spectroscopy (¹H, ¹³C) confirms regiochemistry of substitutions (e.g., pyridin-2-ylmethyl vs. pyridin-3-ylmethyl) and monitors reaction progress .
  • Mass spectrometry (HRMS or ESI-MS) validates molecular weight and purity, particularly for intermediates like the reduced aniline derivatives .
  • X-ray crystallography resolves stereochemical ambiguities in the cyclopenta[d]pyrimidinone core and confirms spatial orientation of the thioacetamide linkage .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodology :

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
  • DNA binding studies : UV-Vis titration or fluorescence quenching to assess intercalation potential, supported by computational docking (DFT analysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates during alkylation steps, reducing side-product formation .
  • Reduction optimization : Replace iron powder (prone to sludge formation) with catalytic hydrogenation (Pd/C or Raney Ni) for cleaner reduction of nitro intermediates .
  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. What strategies exist for modulating bioactivity through structural modifications?

  • Methodology :

  • Pyridine ring substitution : Introduce electron-withdrawing groups (e.g., -F, -CN) at the pyridin-2-yl position to enhance DNA binding affinity .
  • Thioacetamide linker replacement : Substitute sulfur with selenium or oxygen to study electronic effects on antimicrobial activity .
  • Cyclopenta[d]pyrimidinone core expansion : Replace the five-membered ring with a cyclohepta system (e.g., via homologation) to explore steric effects on kinase inhibition .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time, DMSO concentration) to minimize variability .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence potency discrepancies .
  • Computational validation : Compare molecular dynamics simulations (e.g., binding free energy calculations) with experimental IC₅₀ data to reconcile structure-activity relationships .

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